

Application Notes and Protocols: Sophoridine and its Derivatives in Combination Cancer Therapy

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Compound of Interest

Compound Name: *Anticancer agent 147*

Cat. No.: *B12388829*

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Sophoridine, a quinolizidine alkaloid extracted from *Sophora alopecuroides*, has demonstrated a wide array of pharmacological effects, including significant antitumor activities.^[1] Its anticancer properties are attributed to its ability to inhibit cancer cell proliferation, induce apoptosis and cell cycle arrest, and reverse multidrug resistance.^{[2][3]} Structural modifications of sophoridine have led to the development of derivatives with potentially enhanced pharmacological activity. A notable example is a derivative referred to as "**Anticancer agent 147** (compound 6j)," which has been identified as a potent inducer of ferroptosis, a form of iron-dependent programmed cell death.^[4] This document outlines the application of sophoridine and the conceptual framework for its ferroptosis-inducing derivatives in combination with other anticancer agents, providing relevant data, experimental protocols, and pathway visualizations.

Mechanisms of Action

The anticancer effects of sophoridine and its derivatives are multifaceted:

- **Sophoridine:** The parent compound primarily induces apoptosis through the activation of caspase-3, -7, and -9, and regulates PARP.^[2] It has also been shown to inhibit macrophage-mediated immunosuppression in the tumor microenvironment via the TLR4/IRF3 signaling

pathway, thereby enhancing CD8+ T cell cytotoxic function. Furthermore, it can activate the Hippo and p53 signaling pathways.

- **Anticancer agent 147** (compound 6j) and Ferroptosis: This sophoridine derivative induces ferroptosis. This process is characterized by the iron-dependent accumulation of lipid reactive oxygen species (ROS). The mechanism involves promoting the accumulation of intracellular Fe²⁺, ROS, and malondialdehyde (MDA), which leads to increased endoplasmic reticulum (ER) stress and the upregulation of the activating transcription factor ATF3. Inducing ferroptosis is a promising strategy to eliminate cancer cells, particularly those resistant to conventional therapies.

Combination Therapy Applications

The combination of sophoridine with other chemotherapeutic agents has shown synergistic effects in preclinical studies.

- **Sophoridine with Cisplatin:** In gastric and lung cancer cells, sophoridine enhances the efficacy of cisplatin. This combination may be linked to the activation of the Hippo and p53 signaling pathways.
- **Sophoridine with Lenvatinib:** The combination of sophoridine and lenvatinib has been proposed as a novel therapeutic strategy for the treatment of Hepatocellular Carcinoma (HCC).
- **Ferroptosis Inducers in Combination Therapy:** While specific combination studies for "**Anticancer agent 147** (compound 6j)" are not yet available, other ferroptosis inducers have been shown to act synergistically with various anticancer drugs. The rationale is to target cancer cells through distinct but complementary cell death pathways.

Data Presentation

The following table summarizes the key findings from preclinical studies on sophoridine in combination therapy.

Combination	Cancer Type	Key Findings	Reference
Sophoridine + Cisplatin	Gastric Cancer, Lung Cancer	Enhanced efficacy of cisplatin.	
Sophoridine + Lenvatinib	Hepatocellular Carcinoma (HCC)	Proposed as a novel therapeutic strategy.	

Experimental Protocols

Below are detailed protocols for key experiments to evaluate the efficacy of anticancer agent combinations.

1. Cell Viability Assessment (MTT Assay)

- Objective: To determine the cytotoxic effects of single agents and their combinations on cancer cells.
- Methodology:
 - Seed cancer cells in a 96-well plate at a density of 5×10^3 cells/well and incubate for 24 hours.
 - Treat the cells with various concentrations of the individual drugs and their combinations for 48-72 hours.
 - Add 20 μ L of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
 - Remove the medium and add 150 μ L of DMSO to dissolve the formazan crystals.
 - Measure the absorbance at 490 nm using a microplate reader.
 - Calculate the IC50 values and use software (e.g., CompuSyn) to determine the Combination Index (CI), where $CI < 1$ indicates synergy.

2. Apoptosis Analysis (Annexin V-FITC/PI Staining)

- Objective: To quantify the induction of apoptosis by the drug combinations.
- Methodology:
 - Treat cells with the drug combinations for the desired time period.
 - Harvest the cells and wash them with cold PBS.
 - Resuspend the cells in 1X Binding Buffer at a concentration of 1×10^6 cells/mL.
 - Add 5 μ L of Annexin V-FITC and 5 μ L of Propidium Iodide (PI) to 100 μ L of the cell suspension.
 - Incubate for 15 minutes at room temperature in the dark.
 - Add 400 μ L of 1X Binding Buffer to each tube.
 - Analyze the cells by flow cytometry within 1 hour.

3. Western Blot Analysis

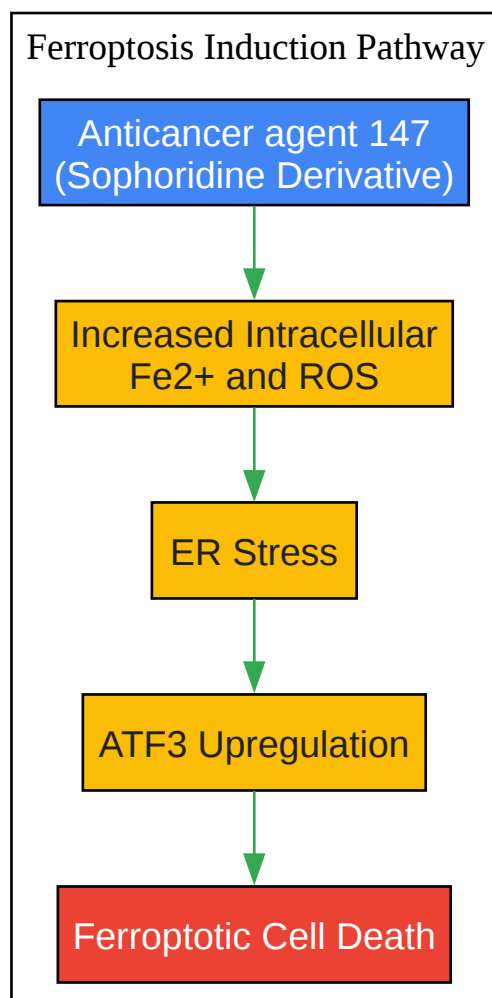
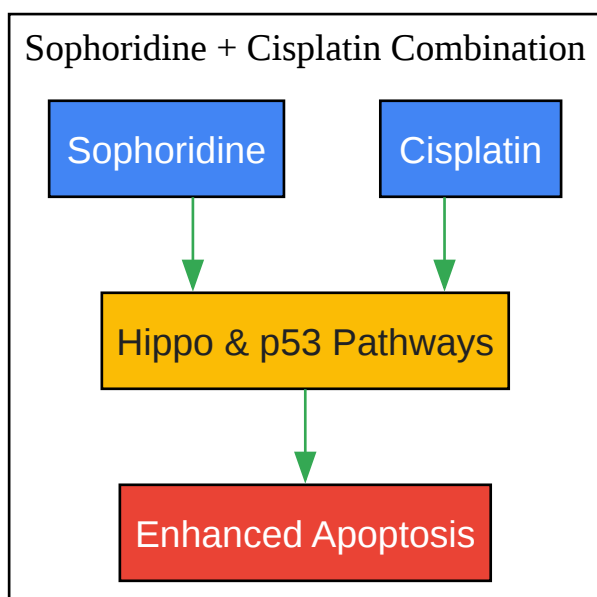
- Objective: To investigate the effect of drug combinations on key signaling proteins.
- Methodology:
 - Lyse treated cells in RIPA buffer containing protease and phosphatase inhibitors.
 - Determine protein concentration using a BCA assay.
 - Separate equal amounts of protein (20-40 μ g) on an SDS-PAGE gel and transfer to a PVDF membrane.
 - Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
 - Incubate the membrane with primary antibodies (e.g., against Caspase-3, PARP, p53, ATF3) overnight at 4°C.
 - Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.

- Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

4. In Vivo Xenograft Tumor Model

- Objective: To evaluate the in vivo efficacy of the drug combination.
- Methodology:
 - Subcutaneously inject cancer cells (e.g., 5×10^6 cells) into the flank of immunodeficient mice.
 - When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (vehicle control, single agents, combination).
 - Administer the drugs according to the predetermined schedule and dosage.
 - Monitor tumor volume and body weight regularly.
 - At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, western blot).

Visualizations



Experimental Workflow for Combination Therapy Evaluation

In Vitro Studies
(Cell Viability, Apoptosis)



Mechanistic Studies
(Western Blot, Pathway Analysis)



In Vivo Xenograft Model



Data Analysis & Conclusion

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